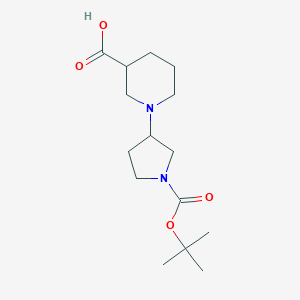

Ácido 1-(1-(terc-butoxicarbonil)pirrolidin-3-il)piperidina-3-carboxílico

Descripción general

Descripción

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis completo de las aplicaciones de investigación científica del “Ácido 1-(1-(terc-butoxicarbonil)pirrolidin-3-il)piperidina-3-carboxílico”:

Desarrollo de PROTAC

Este compuesto se utiliza como un enlazador rígido en el desarrollo de PROTAC (Proteolysis Targeting Chimera) para la degradación de proteínas dirigidas. La rigidez del enlazador puede afectar la orientación 3D del degradador, lo cual es crucial para su función .

Investigación del cáncer

Se ha descubierto que suprime la migración de células cancerosas al inhibir el factor de transcripción relacionado con la miocardina A (MRTF-A), un factor crítico para la transición epitelial-mesenquimal (EMT), que juega un papel importante en la progresión del cáncer .

Fibrosis tisular

El compuesto está involucrado en la investigación relacionada con la fibrosis tisular, donde suprime los procesos patológicos que conducen a la fibrosis .

Lesiones ateroscleróticas

También desempeña un papel en el desarrollo de lesiones ateroscleróticas, donde su inhibición de MRTF-A puede prevenir la formación de lesiones .

Conjuntos químicos

El compuesto es útil para crear conjugados químicos, que son entidades formadas al unir dos o más productos químicos de forma estable .

Acoplamiento cruzado de Suzuki-Miyaura

Sirve como reactivo para las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente en la síntesis orgánica para formar enlaces carbono-carbono .

Actividad Biológica

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₆N₂O₄

- Molecular Weight : 298.38 g/mol

- CAS Number : 1219434-20-4

- MDL Number : MFCD06657438

Biological Activity Overview

The biological activity of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid has been explored primarily in the context of its effects on various biological systems, including enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, notably those involved in bacterial DNA replication. For instance, it has shown promising results in inhibiting DNA gyrase and topoisomerase IV, which are crucial for bacterial cell division. The compound demonstrated low nanomolar IC50 values, indicating strong inhibitory activity against these targets .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. In vitro studies revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

The mechanism by which 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid exerts its biological effects is primarily through enzyme inhibition. By binding to the active sites of DNA gyrase and topoisomerase IV, the compound disrupts the normal function of these enzymes, leading to impaired DNA replication in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics, which are widely used in clinical settings .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antibacterial Properties :

- Researchers tested various derivatives of piperidine-based compounds for antibacterial efficacy.

- Results indicated that modifications to the piperidine structure significantly influenced antibacterial potency.

- The study concluded that 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid exhibited superior activity compared to other derivatives tested .

- Inhibition Assays :

Data Tables

| Activity Type | Target | IC50 Value (nM) | MIC (µg/mL) |

|---|---|---|---|

| Enzyme Inhibition | DNA Gyrase | <32 | - |

| Enzyme Inhibition | Topoisomerase IV | <100 | - |

| Antimicrobial Activity | Staphylococcus aureus | - | 0.5 |

| Antimicrobial Activity | Enterococcus faecalis | - | 0.25 |

Propiedades

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-12(10-17)16-7-4-5-11(9-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXSUUXDUDDEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659700 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903094-72-4 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.